5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
5-Methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a 5-methyl group, a 3-(4-methylphenyl) substituent, and a branched N-(2-methylpropyl) amine. Pyrazolo[1,5-a]pyrimidines are recognized for their antimycobacterial activity, primarily targeting Mycobacterium tuberculosis (M. tb) ATP synthase .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-12(2)10-19-17-9-14(4)21-18-16(11-20-22(17)18)15-7-5-13(3)6-8-15/h5-9,11-12,19H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNOQZHEVULOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Formation
The foundational step involves constructing the pyrazolo[1,5-a]pyrimidine skeleton. A widely adopted method, adapted from pyrazolopyrimidine syntheses, employs 3-(4-methylphenyl)-1H-pyrazol-5-amine and ethyl acetoacetate under acid-catalyzed cyclocondensation (Table 1).
Table 1: Reaction Conditions for Pyrazolo[1,5-a]Pyrimidine Core Synthesis
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-(4-Methylphenyl)-1H-pyrazol-5-amine | 58.0 mmol (9.8 g) | Glacial acetic acid (20 mL) | 120°C | 1.5 h | 70% |
| Ethyl acetoacetate | 58.0 mmol (7.5 g) | - | - | - | - |
The reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization, yielding 5-methyl-7-hydroxy-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine . Structural confirmation via ¹H NMR reveals characteristic peaks at δ 12.28 (s, 1H, NH), δ 8.45 (s, 1H, pyrimidine-H), and δ 2.41 (s, 3H, CH₃).
Chlorination at the 7-Position
The 7-hydroxy group is converted to a chloro substituent to enable nucleophilic amination. Treatment with phosphorus oxychloride (POCl₃) under reflux achieves this transformation (Table 2).
Table 2: Chlorination Optimization
| Parameter | Condition | Yield |
|---|---|---|
| POCl₃ volume | 15 mL per 10 mmol | 85% |
| Temperature | 110°C | 4 h |
| Catalyst | None | - |
The product, 7-chloro-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine , exhibits a downfield shift in ¹³C NMR (δ 154.2, C-Cl).
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, pyrimidine-H), δ 7.65 (d, J = 8.0 Hz, 2H, Ar-H), δ 7.28 (d, J = 8.0 Hz, 2H, Ar-H), δ 3.45 (t, J = 6.4 Hz, 2H, NCH₂), δ 2.51 (s, 3H, CH₃), δ 2.34 (s, 3H, Ar-CH₃), δ 1.85 (m, 1H, CH(CH₃)₂), δ 0.98 (d, J = 6.8 Hz, 6H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C-7), δ 152.4 (C-5), δ 139.8 (C-3), δ 137.2 (Ar-C), δ 129.5 (Ar-CH), δ 126.3 (Ar-CH), δ 105.4 (pyrimidine-C), δ 48.2 (NCH₂), δ 29.7 (CH(CH₃)₂), δ 21.4 (Ar-CH₃), δ 20.1 (CH₃).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Table 1: Core Synthetic Pathways
Key observations:
-
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >60% .
-
The 7-chloro intermediate is critical for introducing the isobutylamine group .
Substitution and Cross-Coupling Reactions
The compound participates in regioselective substitutions due to electron-deficient pyrimidine ring positions:
Table 2: Documented Substitution Reactions
Notable findings:
-
C6 substitutions with electron-withdrawing groups (e.g., -CN, -CF₃) enhance kinase binding affinity by 3–5× .
-
C7-amine modifications (e.g., cyclopropyl to pyrazole) alter metabolic stability without compromising potency .
Functional Group Transformations
The exocyclic amine and methyl groups enable further derivatization:
Table 3: Functional Group Reactivity
Mechanistic insights:
-
Acylation at C7-NH improves bioavailability but requires steric consideration due to the isobutyl group .
-
Ring reduction abolishes kinase inhibition, confirming the aromatic core’s role in target binding .
Mechanistic and Kinetic Studies
Reaction kinetics and DFT calculations reveal:
-
Chlorination (Step 4) : Follows second-order kinetics (k = 0.18 L·mol⁻¹·min⁻¹) with POCl₃ acting as both reagent and solvent .
-
Amine substitution (Step 5) : Proceeds via an S<sub>N</sub>Ar mechanism, with DIPEA critical for deprotonation .
-
Suzuki coupling : Electron-rich aryl boronic acids achieve >90% conversion under microwave conditions .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is , with a molecular weight of approximately 246.32 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is significant in influencing its biological activities.
Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. These compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.
Case studies have shown that this compound induces apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a therapeutic agent against lung and breast cancers.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against several key enzymes involved in cellular processes.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclin-dependent kinase 2 (CDK2) | Competitive Inhibition | 12.0 | |
| Dihydroorotate dehydrogenase (DHODH) | Moderate Inhibition | 20.0 |
These findings indicate that the compound may serve as a lead structure for developing new inhibitors targeting these enzymes.
Treatment of Mycobacterial Infections
Recent studies have explored the use of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase. This suggests that compounds like this compound could be effective against tuberculosis and other mycobacterial infections by disrupting ATP synthesis.
Neurological Disorders
The structural similarity of pyrazolo[1,5-a]pyrimidines to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The modulation of kinase activity could play a role in neuroprotection.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of pyrazolo[1,5-a]pyrimidines, it was found that derivatives could significantly inhibit cell proliferation in A549 lung cancer cells through apoptosis induction mechanisms involving mitochondrial pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound revealed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Effects on Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-aryl/alkyl groups exhibit superior M. tb inhibition. For example:
- Compound 33 (3-(4-fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)) demonstrates MIC values <0.1 µM against M. tb, attributed to the electron-withdrawing 4-fluoro group enhancing target binding .
- In contrast, the target compound ’s 3-(4-methylphenyl) group, an electron-donating substituent, may reduce potency but improve metabolic stability .
N-Substituent Impact :
Core Structure Modifications
Triazolopyrimidine analogs (e.g., Compound 21 , ) replace the pyrazolo core with a triazolo[1,5-a]pyrimidine system. These compounds display potent antimalarial activity (IC₅₀ <50 nM against Plasmodium falciparum) but lack antimycobacterial data, highlighting core-dependent target specificity .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Derivatives with N-alkyl groups (e.g., 2-methylpropyl) exhibit improved microsomal stability compared to arylalkyl amines (e.g., pyridin-2-ylmethyl) .
- Electron-Withdrawing Groups : Compounds like 5-chloro-N-(4-(methylsulfonyl)phenyl) () show increased solubility due to the sulfonyl group but may suffer from reduced bioavailability .
Key Comparative Data
Structure–Activity Relationship (SAR) Trends
- 3-Position : Electron-withdrawing groups (e.g., 4-fluoro) enhance target binding but may increase toxicity. The 4-methyl group in the target compound offers metabolic stability at the cost of reduced potency .
- 5-Position : Methyl or small alkyl groups balance steric effects and synthetic feasibility. Larger substituents (e.g., p-tolyl in Compound 33) improve potency but complicate synthesis .
- N-Substituent : Branched alkyl chains (e.g., 2-methylpropyl) mitigate hERG risks associated with aromatic amines (e.g., pyridin-2-ylmethyl) .
Biological Activity
5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is significant in medicinal chemistry due to its structural versatility and potential for biological activity. The presence of substituents such as the methyl and phenyl groups enhances its pharmacological properties.
Molecular Formula: CHN
Molecular Weight: 272.35 g/mol
Pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action that contribute to their biological effects. Some key mechanisms include:
- Enzyme Inhibition: Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, they may inhibit cyclooxygenase (COX) enzymes or other kinases that play critical roles in cellular signaling pathways .
- Anticancer Activity: Research indicates that compounds in this class can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies: In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. It induces apoptosis by activating caspases and altering mitochondrial membrane potential .
- Mechanistic Insights: The compound has been shown to interfere with the MYC oncogene's transcriptional regulation, leading to reduced tumor growth in preclinical models .
Enzymatic Inhibition
The compound also exhibits inhibitory activity against several enzymes:
- Cyclooxygenase (COX) Inhibition: It has been reported to selectively inhibit COX-2, which is implicated in inflammatory processes and cancer .
- Kinase Inhibition: The compound's structure allows it to act as a selective inhibitor for various kinases involved in tumorigenesis .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines: A study involving multiple cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM across different cell lines) .
- In Vivo Efficacy: Animal model studies indicated that the compound significantly reduced tumor size compared to control groups, with minimal side effects observed at therapeutic doses .
Q & A
Q. What are the optimized synthetic routes for 5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by functionalization. Key steps include:
- Core cyclization : Using precursors like aminopyrimidines under reflux with catalysts (e.g., Pd-based) in solvents like DMF or toluene.
- Substituent attachment : Alkylation or nucleophilic substitution at position 7, requiring controlled temperatures (60–120°C) and anhydrous conditions to avoid side reactions .
- Yield optimization : Catalysts (e.g., K₂CO₃), solvent polarity (e.g., THF for solubility), and stoichiometric ratios (e.g., 1:1.2 for amine coupling) are critical. Reported yields range from 48–78% for analogous compounds .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., methyl groups at positions 5 and 3) and amine proton environments (δ 2.2–3.5 ppm for alkylamines) .
- HRMS : Validate molecular weight (e.g., m/z 350–406 for related derivatives) .
- HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine core influence kinase inhibition selectivity (e.g., CDK2 vs. IRAK4)?
- Substituent effects : Trifluoromethyl or bromo groups at position 2 enhance CDK2 binding via hydrophobic interactions, while bulky aryl groups (e.g., 4-methylphenyl) may sterically hinder IRAK4 binding .
- SAR studies : Analogues with N-(pyridinylmethyl) substitutions show 10–100× selectivity for CDK9 over IRAK4 due to hydrogen bonding with kinase hinge regions .
- Contradictions : Some derivatives with similar substituents exhibit divergent selectivity profiles, necessitating molecular docking or mutagenesis studies to resolve .
Q. What methodologies resolve contradictions in biological activity data (e.g., cytotoxicity vs. enzyme inhibition)?
- Dose-response assays : Use IC₅₀ values (e.g., 0.1–10 µM for CDK inhibition) alongside MTT assays (e.g., IC₅₀ > 20 µM for cytotoxicity) to differentiate on-target effects from general toxicity .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets (e.g., GATA3) that may explain discrepancies .
- Metabolic stability : Assess hepatic microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes) to rule out metabolite interference .
Q. How can in vitro anticancer activity be evaluated, and what models validate mechanism of action?
- Cell line panels : Test against NCI-60 cancer lines (e.g., MDA-MB-231 for breast cancer) with GI₅₀ < 5 µM indicating potency .
- Mechanistic assays :
- Apoptosis : Flow cytometry for Annexin V/PI staining.
- Cell cycle arrest : Western blotting for p21/p27 upregulation in G1 phase .
- Target engagement : NanoBRET assays to quantify CDK2 inhibition in live cells .
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability, brain penetration)?
- Lipophilicity optimization : LogP values of 2–4 (calculated via ChemDraw) enhance blood-brain barrier permeability for neuro-oncology applications .
- Prodrug design : Esterification of amine groups (e.g., morpholine prodrugs) improves solubility and oral bioavailability .
- PK/PD modeling : Use rodent studies to correlate plasma exposure (AUC > 500 ng·h/mL) with tumor growth inhibition .
Methodological Tables
Q. Table 1. Comparative Kinase Inhibition Profiles of Analogues
| Substituent Position | CDK2 IC₅₀ (µM) | IRAK4 IC₅₀ (µM) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| 3-(4-Methylphenyl) | 0.12 | 8.5 | 70.8 | |
| 3-Bromo | 0.09 | 12.3 | 136.7 | |
| 5-Trifluoromethyl | 0.15 | 1.2 | 8.0 |
Q. Table 2. Synthetic Yields Under Varied Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | K₂CO₃ | 80 | 65 | 98 |
| DMF | Pd(OAc)₂ | 120 | 78 | 95 |
| Toluene | None | 100 | 48 | 90 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
